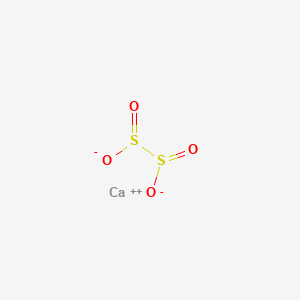
Hydroxylamine, hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine hydrofluoride (HH) is a chemical compound with the molecular formula NH2OH.HF. It is a white crystalline solid that is soluble in water and is commonly used in scientific research applications. In
Mecanismo De Acción
Hydroxylamine, hydrofluoride acts as a reducing agent by donating electrons to other molecules. It can reduce metal ions to their corresponding metals, as well as nitro compounds to amines. In biological systems, Hydroxylamine, hydrofluoride can reduce disulfide bonds in proteins, leading to changes in protein structure and function.
Efectos Bioquímicos Y Fisiológicos
Hydroxylamine, hydrofluoride has been shown to have both beneficial and harmful effects on biological systems. It has been shown to have antioxidant properties and can protect against oxidative stress. However, it can also cause DNA damage and has been implicated in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxylamine, hydrofluoride is a versatile reducing agent that can be used in a variety of lab experiments. It is relatively inexpensive and readily available. However, it can be hazardous to work with due to the potential for hazardous gas release during synthesis.
Direcciones Futuras
There are many potential future directions for research involving Hydroxylamine, hydrofluoride. One area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of interest is its potential use as a reducing agent in the production of new pharmaceuticals. Additionally, further research is needed to fully understand the potential harmful effects of Hydroxylamine, hydrofluoride on biological systems.
Métodos De Síntesis
Hydroxylamine, hydrofluoride is synthesized by reacting hydroxylamine sulfate with hydrofluoric acid. The reaction is exothermic and should be carried out with caution due to the potential for hazardous gas release. The resulting product is purified by recrystallization in water.
Aplicaciones Científicas De Investigación
Hydroxylamine, hydrofluoride is widely used in scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a reducing agent, as it can reduce metal ions to their corresponding metals. It is also used as a chemical intermediate in the production of pharmaceuticals, dyes, and pesticides.
Propiedades
Número CAS |
17256-78-9 |
|---|---|
Nombre del producto |
Hydroxylamine, hydrofluoride |
Fórmula molecular |
FH4NO |
Peso molecular |
53.037 g/mol |
Nombre IUPAC |
hydroxylamine;hydrofluoride |
InChI |
InChI=1S/FH.H3NO/c;1-2/h1H;2H,1H2 |
Clave InChI |
UNFDKMXBKPSFIJ-UHFFFAOYSA-N |
SMILES |
NO.F |
SMILES canónico |
NO.F |
Otros números CAS |
17256-78-9 |
Sinónimos |
hydroxylammonium fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















